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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560 Get Quote

Technical Support Center: LH-708 Welding
Electrode
This technical support guide provides troubleshooting information and frequently asked

questions regarding the use of LH-708 welding electrodes, with a specific focus on how

welding current affects the properties of the weld deposit. This guide is intended for

researchers, scientists, and professionals in materials science and engineering.

Troubleshooting Guide
This section addresses specific issues that may be encountered during the welding process

with LH-708 electrodes.

Q: Why is the welding arc unstable and difficult to start?

A: An unstable or difficult-to-start arc can be attributed to several factors:

Incorrect Current Settings: The welding current may be too low for the electrode diameter.

For LH-708, a 3.2mm electrode typically requires 90-110 Amps, while a 4.0mm electrode

needs 140-160 Amps.[1] Operating below the recommended range can lead to an unstable

arc.[2]

Moisture Contamination: LH-708 is a low-hydrogen type electrode, which is susceptible to

moisture absorption from the atmosphere.[3] Moisture in the electrode coating can cause a

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b608560?utm_src=pdf-interest
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.scribd.com/document/865976795/LH-708-welding-electrode
https://eilia.com/en/blog/common-problems-welding-electrodes
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.arccaptain.com/blogs/article/why-does-my-welding-rod-keep-sticking
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


"sizzling" sound, erratic arcs, and porosity in the weld.[3] Electrodes should be stored in a

dry environment or a rod oven.

Improper Technique: For low-hydrogen electrodes like the E7018 family, features like a "Hot

Start" on the welding machine can provide a temporary increase in amperage to ensure

reliable arc initiation.[4]

Q: What causes excessive spatter and a poor weld bead appearance?

A: Excessive spatter and a rough, uneven bead are often signs that the welding current is too

high.[2] High amperage increases the energy in the arc, leading to a more turbulent weld pool

and the ejection of molten metal droplets. Review the recommended current settings and

reduce the amperage if it exceeds the suggested range for your electrode size.[1] Additionally,

ensure the correct polarity (DC+) is being used, as specified for LH-708.[1][5]

Q: The finished weld has cracked. What is the likely cause?

A: Cracking in the weld deposit of a tool steel like LH-708 is a serious defect and can be

caused by:

Inadequate Preheating: The technical data for LH-708 specifies preheating the workpiece to

300-400°C.[1][6] Failure to preheat can lead to rapid cooling and high thermal stresses,

causing cracks.

High Current: While not the primary cause, excessively high currents can increase stress

and heat input, contributing to cracking upon cooling.

Moisture: Hydrogen from moisture in the electrode coating can lead to hydrogen-induced

cracking, a common issue with hardenable steels.

Q: Why are the mechanical properties of my weld, such as hardness, lower than expected?

A: A decrease in the expected hardness and strength of the weld deposit is often linked to

excessive heat input, which is directly related to the welding current.

High Welding Current: Increasing the welding current leads to a higher heat input. This

results in a slower cooling rate and promotes the formation of a coarser grain structure in the
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weld metal and heat-affected zone (HAZ).[7] This coarser microstructure typically exhibits

lower hardness and tensile strength.[7]

Improper Post-Weld Heat Treatment: For tool steels like LH-708, the final properties are

highly dependent on the post-weld heat treatment (e.g., hardening and tempering). The "as-

welded" hardness is typically in the range of 41-46 HRC, but this can be increased to 49-51

HRC after proper hardening.[1]

Frequently Asked Questions (FAQs)
Q: What is the recommended welding current for LH-708 electrodes?

A: The recommended current depends on the electrode diameter. According to the

manufacturer's data, the typical ranges are:

3.2mm Diameter: 90 - 110 Amps

4.0mm Diameter: 140 - 160 Amps It is crucial to operate within these ranges to achieve the

desired weld properties.[1]

Q: How does increasing the welding current affect the microstructure of the LH-708 deposit?

A: Increasing the welding current raises the heat input into the weld. This leads to a larger weld

pool and a slower cooling rate. The slower cooling allows more time for grain growth, resulting

in a coarser microstructure in the weld deposit.[7] This can negatively impact mechanical

properties like toughness and hardness.

Q: How does welding current generally influence the mechanical properties of a low-hydrogen

weld deposit?

A: As a general principle for low-hydrogen electrodes, welding current has a significant impact

on mechanical properties. Studies on similar electrodes (like E7018) show that as the current

increases, both tensile strength and hardness tend to decrease due to the formation of a

coarser grain structure.[7] However, there is often an optimal current that provides a good

balance of strength and ductility. For instance, one study found a 110A current produced an

optimal combination of strength and flexibility, while another identified 120A as superior for

tensile and yield strengths compared to 100A and 140A.[8][9][10]
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Data Presentation
Table 1: General Effect of Welding Current on LH-708 Weld Deposit Properties

Parameter Low Current Optimal Current High Current

Arc Stability Poor, unstable Stable, smooth Harsh, turbulent

Spatter Low Low to Moderate High / Excessive

Penetration Insufficient Adequate
Deep, potential for

burn-through

Hardness
Potentially higher (due

to rapid cooling)

As per specification

(41-46 HRC)
Decreased

Tensile Strength
N/A (weld likely

defective)
Optimal Decreased[7]

Grain Structure Fine Fine, well-defined Coarse[7]

Risk of Defects
Lack of fusion,

porosity
Low

Undercut, cracking,

excessive spatter[2]

Experimental Protocols
Protocol 1: Metallographic Examination of Weld Microstructure

Sectioning: Cut a cross-section of the weld bead perpendicular to the welding direction using

an abrasive cutter with adequate cooling to prevent altering the microstructure.

Mounting: Mount the sectioned sample in a thermosetting or cold-setting resin to facilitate

handling and polishing.

Grinding: Grind the sample surface using progressively finer silicon carbide papers (e.g.,

240, 400, 600, 800, 1200 grit) with water as a lubricant.

Polishing: Polish the ground surface using diamond paste on a polishing cloth (e.g., 6-

micron, 3-micron, and 1-micron) to achieve a mirror-like finish.
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Etching: Etch the polished surface with a suitable reagent (e.g., 2% Nital - 2ml nitric acid in

98ml ethanol) for a few seconds to reveal the grain boundaries and microstructure.

Microscopy: Examine the etched surface using an optical microscope at various

magnifications (e.g., 100x, 400x) to observe the grain size, phase distribution, and any

defects in the weld metal and heat-affected zone.

Protocol 2: Hardness Testing

Sample Preparation: Prepare a polished, un-etched cross-section of the weld as described in

Protocol 1 (steps 1-4).

Hardness Tester: Use a Rockwell C hardness tester (HRC) as specified for LH-708 tool

steel.[1]

Indentation: Take multiple hardness readings across the weld deposit, the heat-affected zone

(HAZ), and the base metal to create a hardness profile. Ensure sufficient spacing between

indentations to avoid interference.

Data Recording: Record the HRC values for each location and calculate the average

hardness for the weld deposit.
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Caption: Relationship between welding current and final weld properties.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.scribd.com/document/865976795/LH-708-welding-electrode
https://www.benchchem.com/product/b608560?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Evaluate Weld Properties

1. Prepare Base Metal
(AISI 1041/Tool Steel)

2. Perform Welding
(Vary Current: 90A, 110A, 140A)

3. Section Weld Samples

4. Conduct Tests

Hardness Testing
(Rockwell C)

Microstructural Analysis
(Optical Microscopy)

Tensile Testing
(If required)

5. Analyze Data and Compare

End: Correlate Current
with Properties

Click to download full resolution via product page

Caption: Experimental workflow for analyzing current effects on welds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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